{1-[3-(2-chlorophenoxy)propyl]-1H-indol-3-yl}(thiophen-2-yl)methanone
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Overview
Description
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that features a combination of indole, thiophene, and chlorophenoxy groups
Preparation Methods
The synthesis of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multiple steps, including the formation of the indole core, the introduction of the thiophene group, and the attachment of the chlorophenoxypropyl side chain. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Thiophene Group: Thiophene derivatives can be synthesized via the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment of the Chlorophenoxypropyl Side Chain: This step may involve nucleophilic substitution reactions where the chlorophenoxypropyl group is introduced to the indole-thiophene intermediate.
Chemical Reactions Analysis
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles like amines or thiols can replace the chlorine atom.
Scientific Research Applications
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: The compound can be utilized in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with molecular targets such as enzymes or receptors. The indole and thiophene moieties may facilitate binding to specific sites, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
1-[3-(2-CHLOROPHENOXY)PROPYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone, share the indole core but differ in their functional groups and applications.
Thiophene Derivatives: Thiophene-2-carboxylic acid is another example, which has a simpler structure and different reactivity compared to the target compound.
Chlorophenoxy Compounds: 2-chlorophenoxyacetic acid is a related compound used as a herbicide, highlighting the diverse applications of chlorophenoxy derivatives.
Properties
Molecular Formula |
C22H18ClNO2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
[1-[3-(2-chlorophenoxy)propyl]indol-3-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H18ClNO2S/c23-18-8-2-4-10-20(18)26-13-6-12-24-15-17(16-7-1-3-9-19(16)24)22(25)21-11-5-14-27-21/h1-5,7-11,14-15H,6,12-13H2 |
InChI Key |
NGVJBJDLBFQTGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCOC3=CC=CC=C3Cl)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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